N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea -

N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Catalog Number: EVT-4590284
CAS Number:
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-[(4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]-5,6-dichlorobenzimidazole (Compound 29)

Compound Description: This compound, also known as 29 in its paper, exhibits potent antimalarial activity. It demonstrated significant suppressive activity against Plasmodium berghei in mice, exceeding the effectiveness of reference drugs like 1-(p-chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine (I) and quinine hydrochloride. Compound 29's effectiveness was so pronounced that it was selected for preclinical toxicological studies and clinical trials.

Relevance: Compound 29 shares a core structure with N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, featuring a 2-methyl-4-amino-6-methylpyrimidine moiety. While the target compound has a urea linker and a 4-methoxyphenyl group, compound 29 is connected to a 5,6-dichlorobenzimidazole group through an amino linkage. The presence of a dialkylaminoalkylamine substituent at the 4-position of the pyrimidine ring is another shared feature, although the specific alkyl chains differ. This structural similarity suggests that both compounds may share a similar binding mechanism or interact with similar biological targets, although their specific activities may vary.

2. 5,6-Dichloro-2-[(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole (Compound 18)

Compound Description: This compound, designated as 18 in its research paper, exhibits notable antimalarial activity, particularly against a cycloguanil-resistant strain of Plasmodium berghei. This suggests that compound 18 might possess a unique mechanism of action that overcomes resistance mechanisms developed against existing antimalarial drugs.

Relevance: Similar to compound 29, compound 18 shares a core 2-methyl-4-amino-6-methylpyrimidine structure with N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. Additionally, both compound 18 and the target compound have a diethylaminoethylamine group at the 4-position of the pyrimidine ring. The major difference lies in the connection to a 5,6-dichlorobenzimidazole group via an amino linkage in compound 18. These shared structural features suggest potential similarities in their interactions with biological targets and their pharmacological properties.

3. 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-1,3,4-oxadiazol-2-ylmethyl)pyrrolidin-1-yl)methanone (SB-674042)

Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. In electrophysiology studies, SB-674042 only partially antagonized the effect of orexin-A on the basal firing frequency of rat ventral tegmental area dopaminergic neurons. This suggests that the complete antagonism of orexin-A's effects might require the blockade of both OX1 and OX2 receptors.

Relevance: Although SB-674042 does not share the pyrimidine core of N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, it is included in this list because it highlights the importance of selective receptor antagonism in understanding complex biological processes. The research involving SB-674042 underscores the potential interplay of various receptor subtypes in mediating physiological responses, suggesting that similar investigations might be valuable in exploring the mechanism of action of the target compound.

4. 1-(6,8-Difluoro-2-methylquinolin-4-yl)-3-(4-dimethylaminophenyl)urea (SB-408124)

Compound Description: SB-408124 is another selective OX1 antagonist. Similar to SB-674042, it was found to only partially antagonize the effect of orexin-A on rat ventral tegmental area dopaminergic neurons, reinforcing the idea that both OX1 and OX2 receptor blockade might be necessary for complete antagonism of orexin-A's effects.

Relevance: While SB-408124 does not share the core pyrimidine structure with the target compound, N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, it possesses a urea moiety, a common functional group in medicinal chemistry and a key feature of the target compound. This highlights the potential significance of the urea group in mediating biological activity and could provide insights into the structure-activity relationship of the target compound.

5. N-Ethyl-2-[(6-methoxypyridin-3-yl)(toluene-2-sulfonyl)amino]-N-(pyridin-3-ylmethyl)acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist. Unlike SB-674042 and SB-408124, EMPA, along with almorexant (a dual OX1/OX2 antagonist), completely antagonized the effect of orexin-A on rat ventral tegmental area dopaminergic neurons. This suggests that OX2 receptors may play a more dominant role in mediating the effects of orexin-A on the slow firing of these neurons.

Relevance: While EMPA does not share any specific structural similarities with N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, it is included to emphasize the concept of receptor subtype selectivity. The research involving EMPA demonstrates the importance of identifying the specific receptor subtypes involved in mediating a particular biological response, which could be valuable in future studies aimed at characterizing the target compound's mechanism of action.

6. Almorexant

Compound Description: Almorexant is a dual OX1/OX2 antagonist that has shown promise in preclinical and clinical research for promoting sleep without disrupting sleep architecture. It exhibits a unique noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate.

Relevance: Almorexant's mechanism of action, involving dual receptor antagonism, highlights the potential complexity of receptor interactions and their impact on pharmacological effects. While almorexant is structurally dissimilar to N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, its pharmacological profile serves as a reminder that future investigations into the target compound should consider potential interactions with multiple receptor subtypes.

7. 4-Methoxy-6-chloro-2-aminopyrimidine (Metabolite II)

Compound Description: Metabolite II is a product of the microbial degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger. This degradation pathway involves the cleavage of the sulfonylurea bridge in chlorimuron-ethyl, leading to the formation of metabolite II and ethyl-2-aminosulfonylbenzoate.

8. N-(4-Methoxy-6-chloropyrimidin-2-yl)urea (Metabolite III)

Compound Description: Metabolite III is another product of chlorimuron-ethyl degradation by Aspergillus niger. This metabolite is formed through the cleavage of the sulfonylamide linkage in chlorimuron-ethyl.

Relevance: Similar to the target compound N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, Metabolite III contains a 4-methoxy-6-chloropyrimidine core and a urea moiety. The presence of the urea group linked to the pyrimidine ring in both compounds suggests a potential shared chemical reactivity or interaction with specific biological targets, despite differences in other substituents.

9. 1-(p-Chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine (Compound I)

Compound Description: This compound, referred to as I in its paper, is a known antimalarial drug used as a reference compound in the study evaluating the antimalarial activity of new benzimidazole derivatives.

Properties

Product Name

N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

IUPAC Name

1-(4-methoxyphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H26N6O2/c1-14-22-17(13-18(23-14)25-11-3-4-12-25)20-9-10-21-19(26)24-15-5-7-16(27-2)8-6-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,20,22,23)(H2,21,24,26)

InChI Key

UYESPOXOLSHQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.